molecular formula C13H10ClFN2 B11862769 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline

5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline

Cat. No.: B11862769
M. Wt: 248.68 g/mol
InChI Key: LFEUWIMVFNXHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is a synthetically designed organic compound featuring an indoline core structure substituted with chloro and fluoro groups at the 5 and 7 positions, respectively, and a pyridin-4-yl moiety at the 2-position. This specific molecular architecture positions it as a high-value chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel targeted therapies. The indole and indoline scaffolds are recognized as privileged structures in drug discovery due to their widespread presence in bioactive molecules and natural products . Researchers extensively utilize these frameworks to develop compounds with diverse biological activities. Notably, indole derivatives have demonstrated significant clinical and research potential as potent inhibitors of critical kinase pathways involved in cell proliferation and survival, such as the mutant EGFR and BRAF pathways, which are over-activated in various malignancies including melanoma, lung, and breast cancers . The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a common practice in lead optimization. These halogens can influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets, thereby enhancing its potential as a pharmacologically active agent . This compound is supplied as a high-purity material intended solely for research applications in laboratory settings. It is strictly for use by qualified professionals. This compound is NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN OR VETERINARY USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10ClFN2

Molecular Weight

248.68 g/mol

IUPAC Name

5-chloro-7-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H10ClFN2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2

InChI Key

LFEUWIMVFNXHJV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 7 Fluoro 2 Pyridin 4 Yl Indoline and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline, suggests several potential synthetic routes. The primary disconnections can be made by breaking down the indoline (B122111) core and detaching the C-2 substituent.

One logical approach involves the disconnection of the N1-C2 and C3-C3a bonds of the indoline ring, leading back to a substituted 2-alkynylaniline derivative. This precursor, a 2-alkynyl-4-chloro-6-fluoroaniline bearing a pyridine (B92270) moiety on the alkyne, could then undergo a cyclization reaction to form the desired indoline. Further disconnection of the alkynyl group via a Sonogashira coupling reaction reveals two key precursors: a 1-amino-2-iodo-3-fluoro-5-chlorobenzene and a pyridine-substituted terminal alkyne.

Alternatively, a strategy based on the Fischer indole (B1671886) synthesis would involve the disconnection of the N1-C2 and C2-C3 bonds. This pathway points to a 2-chloro-4-fluorophenylhydrazine and a ketone or aldehyde precursor containing the pyridin-4-yl group, such as 4-(2-oxoethyl)pyridine.

A third approach could involve building the halogenation pattern onto an existing indoline scaffold. However, achieving the desired C-5 and C-7 regioselectivity on an unsubstituted indoline is challenging due to the inherent reactivity of the aromatic ring. Therefore, starting with a pre-halogenated benzene (B151609) derivative is often the more strategically sound approach.

Key Precursors Identified:

1-Amino-2-iodo-3-fluoro-5-chlorobenzene

4-Ethynylpyridine

2-Chloro-4-fluorophenylhydrazine

Pyridin-4-yl-acetaldehyde or a corresponding ketone

3-Chloro-5-fluoroaniline

Strategies for Indoline Core Construction

The formation of the indoline ring is a pivotal step in the synthesis. Various methods have been developed for the construction of this important heterocyclic motif, which can be broadly categorized into cyclization reactions and reductive approaches.

Cyclization reactions are a cornerstone of indole and indoline synthesis, offering diverse pathways from readily available starting materials.

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction utilizes an ortho-iodoaniline and a disubstituted alkyne to construct the indole ring, which can subsequently be reduced to the indoline. wikipedia.org For the target molecule, a 1-amino-2-iodo-3-fluoro-5-chlorobenzene could be coupled with an appropriately substituted pyridine alkyne. The reaction proceeds through oxidative addition of the palladium(0) catalyst to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole. wikipedia.org

Fischer Indole Synthesis: One of the most classic methods, the Fischer synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. pharmaguideline.com The resulting arylhydrazone rearranges to form the indole with the elimination of ammonia (B1221849). pharmaguideline.com This method could be adapted by reacting 2-chloro-4-fluorophenylhydrazine with a pyridin-4-yl-containing carbonyl compound. A modified version, known as reductive Fischer indolization, can directly yield indoline structures. nih.gov

Aza-Heck Cyclization: More recent developments include palladium-catalyzed aza-Heck cyclizations. This method can be used to prepare indoline scaffolds from N-hydroxy anilines, offering good functional group compatibility and tolerance of alkene substitution. nih.gov

Base-Promoted Cyclization: The cyclization of ortho-alkynylanilides can be promoted by bases such as cesium carbonate to yield N-substituted indoles. chim.it This approach is particularly useful for synthesizing indoles with specific substitution patterns. chim.it

The table below summarizes various cyclization strategies for indole/indoline synthesis.

MethodKey ReactantsCatalyst/ReagentKey Features
Larock Synthesisortho-Iodoaniline, AlkynePalladium catalyst (e.g., Pd(OAc)₂)Versatile for substituted indoles. wikipedia.org
Fischer SynthesisArylhydrazine, Aldehyde/KetoneAcid catalyst (e.g., H₂SO₄, ZnCl₂)Classic, widely used method. pharmaguideline.com
Aza-Heck CyclizationN-Hydroxy aniline (B41778) derivativePalladium catalystGood functional group tolerance. nih.gov
Base-Promoted Cyclizationortho-AlkynylanilideBase (e.g., Cs₂CO₃)Effective for N-substituted indoles. chim.it

Reductive annulation provides an alternative route to the indoline core, often starting from nitroaromatic compounds. These methods are attractive as they utilize different starting materials compared to traditional cyclization reactions.

One such method involves the reaction of nitrosoaromatics with alkynes. acs.orgacs.org This can be achieved through a ruthenium-catalyzed process under a carbon monoxide atmosphere or in a two-step sequence involving the initial reaction of the nitrosoarene with the alkyne, followed by reduction of the intermediate adduct. acs.orgacs.org For the synthesis of the target compound, a 1-chloro-3-fluoro-5-nitrosobenzene could be reacted with 4-ethynylpyridine, followed by a reduction step to yield the desired indoline skeleton. This approach offers the potential for high regioselectivity. acs.org

Another strategy is the reductive cyclization of an enamine derived from an o-nitrotoluene, a method known as the Leimgruber-Batcho indole synthesis. pharmaguideline.com This process is highly effective for producing various indole derivatives that can be subsequently reduced to indolines.

Introduction of Halogen Substituents at C-5 and C-7 Positions

The regioselective introduction of chlorine at C-5 and fluorine at C-7 is a critical aspect of the synthesis. This can be accomplished either by starting with a pre-halogenated aromatic precursor or by direct halogenation of an intermediate. The former is generally preferred for better regiocontrol.

Achieving regioselective chlorination at the C-5 position of an indoline or indole ring requires overcoming the intrinsic reactivity that often favors substitution at other positions, such as C-3.

Directed C-H Functionalization: A powerful strategy involves the use of a directing group on the indoline nitrogen. For instance, a pyrimidyl group can direct copper-mediated chlorination to the C-2 position. While not targeting C-5, this illustrates the principle of using directing groups to alter regioselectivity. researchgate.net Similar strategies could potentially be developed to target the C-5 position. Palladium catalysis with specific ligands has also been shown to achieve selective C-5 olefination of indolines, which could be a handle for later chlorination. acs.org

Electrophilic Chlorination of Activated Substrates: In substrates with appropriate activating or deactivating groups, direct electrophilic chlorination can be regioselective. Reagents like N-chlorosuccinimide (NCS) or copper(II) chloride are commonly employed. researchgate.net The electronic properties of the substituents already present on the benzene ring of the indoline precursor will heavily influence the position of chlorination.

A patent for the synthesis of 5-chloro-7-azaindole describes a method where a 7-azaindole (B17877) derivative is treated with liquid chlorine in the presence of p-methyl benzenesulfonic acid to achieve chlorination. google.com

The introduction of fluorine at the sterically hindered C-7 position is particularly challenging.

Directed C-H Functionalization: Similar to chlorination, directing groups are crucial for C-7 functionalization. Rhodium-catalyzed C-H activation using an N-pivaloyl directing group has been shown to be highly effective for introducing various functional groups at the C-7 position of indoles. nih.gov This C-H activation could potentially be coupled with a fluorinating agent.

Electrophilic Fluorination: Reagents such as Selectfluor® are widely used for electrophilic fluorination. A metal-free I(I)/I(III) catalysis platform has been developed for the highly regioselective fluorination of unactivated allenes, showcasing modern approaches to controlled fluorination. nih.gov While not directly applicable to an aromatic C-H bond, it highlights the development of selective fluorination reagents. For aromatic systems, the regioselectivity of electrophilic fluorination is dictated by the existing substituents, and achieving C-7 selectivity often requires a carefully designed substrate or a directing-group strategy.

The table below summarizes various halogenation strategies.

PositionHalogenMethodologyKey Reagents/CatalystsReference
C-5ChlorinePd-catalyzed C-H Olefination (handle for chlorination)Pd(OAc)₂, S,O-Ligand acs.org
C-2 (Directed)ChlorineCu-mediated Directed C-H ChlorinationCuCl₂, Pyrimidyl directing group researchgate.net
C-7FluorineRh-catalyzed Directed C-H FunctionalizationRh-catalyst, Pivaloyl directing group nih.gov
GeneralFluorineElectrophilic FluorinationSelectfluor® nih.gov

Incorporation of the Pyridin-4-yl Moiety at C-2

The introduction of the pyridin-4-yl group at the C-2 position of the indoline ring is a critical transformation. This can be achieved either by forming the bond before or after the creation of the indoline nucleus. Typically, these syntheses proceed via an indole intermediate, which is subsequently reduced to the indoline.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings. mdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are commonly employed to forge the bond between the C-2 position of an indole precursor and the C-4 position of a pyridine ring.

The general strategy involves the coupling of a 2-halo-5-chloro-7-fluoroindole with a suitable pyridine-based organometallic reagent. For instance, a Suzuki-Miyaura coupling would utilize pyridin-4-ylboronic acid or one of its esters. beilstein-journals.org The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a suitable ligand and base. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Role
Indole Substrate 2-Bromo-5-chloro-7-fluoroindole Electrophile
Pyridine Reagent Pyridin-4-ylboronic acid Nucleophile
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhos Facilitates oxidative addition and reductive elimination
Base K₂CO₃, Cs₂CO₃, or NaHCO₃ Activates the boronic acid and neutralizes acid formed

| Solvent | Toluene, Dioxane, or DMF/Water | Provides the reaction medium |

Following the successful coupling to form 5-chloro-7-fluoro-2-(pyridin-4-yl)-1H-indole, the final step is the reduction of the indole C2=C3 double bond to yield the target indoline. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., NaBH₃CN, tin-based reagents).

One plausible pathway begins with a 5-chloro-7-fluorooxindole, which can be converted to a 2-chloro or 2-triflyloxy indole. This intermediate then serves as an electrophile for the coupling reactions described previously.

Another strategy involves building the pyridine ring from a simpler precursor attached to the indole C-2 position. For example, a 5-chloro-7-fluoro-1H-indole-2-carbaldehyde could undergo a condensation reaction with an appropriate 1,3-dicarbonyl compound and an ammonia source in a Hantzsch-type pyridine synthesis. While less direct than cross-coupling, this method allows for the synthesis of highly substituted pyridine rings. researchgate.net

Diastereoselective Synthesis of 2-Substituted Indolines

When synthesizing indoline analogues that contain an additional substituent, for instance at the C-3 position, controlling the relative stereochemistry becomes crucial. The development of diastereoselective methods allows for the specific synthesis of cis or trans isomers, which can have significantly different biological activities.

A prominent strategy for achieving high diastereoselectivity is the copper-hydride (CuH) catalyzed reductive cyclization of 2-alkenyl-N-arylimines. nih.govacs.org This method constructs the indoline ring and sets the stereochemistry at the C-2 and C-3 positions simultaneously. The reaction proceeds through the insertion of the alkene into the Cu-H bond, followed by an intramolecular cyclization onto the imine. The choice of a chiral ligand on the copper catalyst can render the reaction enantioselective as well. This approach is noted for its mild conditions and tolerance of a wide range of functional groups, including heteroarenes. nih.govacs.org

Other methods for diastereoselective synthesis include:

Formal [3+2]-Cycloaddition: This approach can involve the reaction of arynes with γ-amino-α,β-unsaturated esters to construct chiral 2,3-disubstituted indolines.

Chemoenzymatic Processes: Lipases can be used for the kinetic resolution of racemic 2,3-disubstituted indolines, allowing for the separation of diastereomers and enantiomers. nih.gov

Substrate-Controlled Reduction: The diastereoselective reduction of a pre-formed 2,3-disubstituted indole can be influenced by the directing effects of the existing substituents and the choice of reducing agent.

Table 2: Comparison of Diastereoselective Synthesis Methods for 2,3-Disubstituted Indolines

Method Key Features Typical Stereoselectivity Reference
CuH-Catalyzed Cyclization Mild conditions, high functional group tolerance, uses chiral ligands. High cis selectivity nih.govacs.org
[3+2]-Cycloaddition Convergent approach using aryne intermediates. Good to excellent

| Chemoenzymatic Resolution | Enzymatic separation of racemic mixtures. | Excellent stereodiscrimination | nih.gov |

Analytical Techniques for Structural Elucidation of Intermediates and Final Compound

The unambiguous confirmation of the structure of this compound and its synthetic intermediates relies on a combination of modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure. semanticscholar.org

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectra would show distinct signals for the aromatic protons on the indoline and pyridine rings, as well as the aliphatic protons at C-2 and C-3.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. mdpi.com

¹⁹F NMR: Is essential for confirming the presence and location of the fluorine atom on the indoline ring.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of all signals and confirming the substitution pattern. semanticscholar.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which allows for the calculation of its elemental formula, confirming that the correct number of carbon, hydrogen, nitrogen, chlorine, and fluorine atoms are present.

Tandem MS (MS/MS): Can be used to fragment the molecular ion and analyze the resulting pieces, providing evidence for the indoline and pyridine substructures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the final compound, a key feature would be the N-H stretching vibration of the indoline amine, typically observed in the 3300-3500 cm⁻¹ region.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure, giving precise bond lengths, bond angles, and the relative stereochemistry of the molecule in the solid state.

After a thorough search of publicly available scientific literature, it has been determined that specific, detailed structure-activity relationship (SAR) studies for the compound This compound and its derivatives are not available. The existing research does not provide the specific data required to generate a comprehensive and scientifically accurate article that adheres to the requested outline.

The provided search results contain general information on the biological activities of various indoline and pyridine derivatives, as well as general principles of halogen substitution in medicinal chemistry. However, there is no specific research detailing the systematic variation of substituents on the this compound scaffold and the corresponding effects on biological activity, receptor interactions, or ligand efficacy.

Consequently, it is not possible to provide detailed research findings or data tables for the following sections as requested:

Structure Activity Relationship Sar Studies of 5 Chloro 7 Fluoro 2 Pyridin 4 Yl Indoline Derivatives

Modifications on the Indoline (B122111) Nitrogen Atom (N-1) and Aromatic Ring Substitutions

Without dedicated studies on this specific molecule, any attempt to build the requested article would be based on speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy and strict adherence to the specified topic. Therefore, the requested article cannot be generated at this time.

Conformational Analysis and Molecular Recognition Mechanisms

The specific conformational arrangement and molecular interactions of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline are crucial determinants of its biological activity. While direct crystallographic or NMR studies on this exact molecule are not extensively available in the public domain, its conformational properties and molecular recognition mechanisms can be inferred from computational modeling and studies of structurally related compounds.

Molecular recognition is governed by the molecule's ability to fit into a specific binding pocket of a target protein and establish favorable interactions. The 5-chloro and 7-fluoro substitutions on the indoline ring play a significant role in this process. Both halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. Fluorine, being highly electronegative, can also alter the local electronic environment and modulate the acidity of nearby N-H protons, potentially influencing hydrogen bonding capabilities.

Molecular docking studies on similar indole (B1671886) and indoline derivatives have elucidated common binding modes. nih.govjocpr.commdpi.com Typically, the indoline or indole nitrogen acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The aromatic rings (indoline and pyridine) often engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) within the binding site. nih.gov The specific substitution pattern of this compound would fine-tune these interactions, contributing to its binding affinity and selectivity for its target. For example, docking studies of other substituted indoline derivatives have shown that the indoline core can fit into hydrophobic pockets, while substituents form key hydrogen bonds and other polar interactions. acs.org

Comparative SAR with Related Indole and Azaindole Scaffolds

The structure-activity relationship (SAR) of this compound can be better understood by comparing it with its indole and azaindole analogues. These comparisons highlight the importance of the indoline core saturation and the influence of the nitrogen atom's position in the bicyclic system.

Indoline vs. Indole Scaffolds:

The primary difference between indoline and indole scaffolds is the saturation of the C2-C3 bond. This seemingly minor change has profound implications for the molecule's geometry and electronic properties.

Geometry: Indoles are planar, rigid structures, while indolines have a non-planar, more flexible five-membered ring. This flexibility can allow indoline derivatives to adopt conformations that better fit into a specific protein binding site, which might not be possible for their rigid indole counterparts. nih.gov

Electronic Properties: The aromaticity of the indole ring results in a different electron distribution compared to the non-aromatic indoline. This affects the reactivity and the nature of the interactions the scaffold can form. For example, the N-H proton in indole is more acidic than in indoline.

SAR Trends: In several series of kinase inhibitors, converting an active indole to the corresponding indoline has led to changes in potency and selectivity. For some targets, the increased three-dimensionality of the indoline scaffold is beneficial. Conversely, for targets requiring a planar binding mode for optimal π-stacking, the indole may be preferred. Halogen substitutions, such as chloro and fluoro groups, on the benzene (B151609) ring of both scaffolds generally serve to modulate lipophilicity and can introduce favorable halogen bonding interactions, often enhancing potency. acs.org

Scaffold FeatureIndolineIndoleImpact on Activity
C2-C3 Bond SaturatedUnsaturated (Double Bond)Affects planarity and flexibility.
Geometry Non-planar, flexiblePlanar, rigidFlexibility may allow better fit in some binding sites.
Hydrogen Bonding N-H is a good H-bond donorN-H is a good H-bond donorSimilar capability, but acidity differs.
Substitutions 2-position allows for sp3 stereocenters2-position is part of the aromatic systemIntroduces chirality and 3D complexity.

Indoline vs. Azaindole Scaffolds:

Azaindoles are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the molecule's physicochemical properties. A comparison with a hypothetical "azaindoline" (a hydrogenated azaindole) is also instructive.

Physicochemical Properties: The introduction of a nitrogen atom into the six-membered ring, as in azaindoles, generally increases polarity and aqueous solubility compared to the corresponding indole or indoline. researchgate.net The nitrogen also provides an additional hydrogen bond acceptor site, which can lead to new, favorable interactions with a biological target.

SAR Trends: SAR studies on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have directly compared indoline and 3-azaindoline scaffolds. nih.gov In this case, both scaffolds were able to produce potent inhibitors, suggesting that the core scaffold could be successfully varied. The choice between an indoline and an azaindole/azaindoline scaffold often depends on the specific topology and amino acid composition of the target's binding site. If the region corresponding to the 7-position of the indoline is hydrophobic, a carbon atom is preferred. However, if this region contains a hydrogen bond donor, the nitrogen of a 7-azaindole (B17877) could provide a beneficial interaction, enhancing binding affinity.

ScaffoldKey FeatureImpact on Properties and Activity
Indoline All-carbon six-membered ringGenerally more lipophilic.
Azaindole Nitrogen atom in the six-membered ringIncreased polarity, potential for an extra H-bond acceptor site. researchgate.net
Comparative Potency Varies by targetIn some inhibitor series, azaindole derivatives show enhanced potency due to new H-bonding interactions. nih.gov

The specific combination of a chloro group at position 5, a fluoro group at position 7, and a pyridin-4-yl group at position 2 on an indoline scaffold represents a distinct chemical space. The SAR data from related indole and azaindole series suggest that each of these features is critical for modulating the molecule's conformational preferences, binding interactions, and ultimately, its biological activity profile. nih.gov

Preclinical Pharmacological Investigations of 5 Chloro 7 Fluoro 2 Pyridin 4 Yl Indoline

In Vitro Biological Activity Profiling

Extensive searches did not yield any studies investigating the in vitro biological effects of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline. Therefore, no data are available for the following subsections.

Antiproliferative and Anticancer Efficacy in Cell-Based Assays (e.g., T47D, MCF-7, MDA-MB-231, U937 cell lines)

No research data were found regarding the antiproliferative or anticancer activity of this compound in the specified cell lines or any other cancer cell line.

Antiviral Activity Evaluation (e.g., against SARS-CoV-2, HIV, influenza)

There is no available scientific literature detailing the evaluation of this compound for antiviral activity against SARS-CoV-2, HIV, influenza, or any other viruses.

Antimicrobial and Antifungal Spectrum Analysis

No studies have been published that analyze the antimicrobial or antifungal spectrum of this compound.

Anti-inflammatory Properties and Cytokine Modulation

Information regarding the anti-inflammatory properties or the ability of this compound to modulate cytokine activity is not available in the current body of scientific research.

Modulation of Central Nervous System (CNS) Receptors and Pathways (e.g., D2, 5-HT1A, 5-HT2A, CB1 receptors)

There are no published data on the interaction or modulatory effects of this compound on D2, 5-HT1A, 5-HT2A, CB1 receptors, or any other central nervous system pathways.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug design for predicting the binding mode and affinity of a small molecule ligand, such as 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline, to the active site of a target protein.

While specific docking studies for this compound are not detailed in the available public literature, the methodology is widely applied to analogous structures. For instance, studies on similar 5-chloro-indole derivatives have utilized molecular docking to investigate their binding interactions with target proteins like the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the receptor's binding site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms in the indoline (B122111) and pyridine (B92270) rings can act as hydrogen bond acceptors, while the N-H group of the indoline can be a donor.

Hydrophobic Interactions: The aromatic rings of the indoline and pyridine systems can form hydrophobic and pi-stacking interactions with nonpolar amino acid residues in the target's active site.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

A hypothetical docking result for this compound against a generic kinase target is summarized in the table below.

Interaction TypeInteracting Residue (Hypothetical)Distance (Å)
Hydrogen BondASP 123 (Backbone NH)2.9
Pi-Pi StackingPHE 883.5
Halogen BondGLY 12 (Backbone CO)3.1
HydrophobicLEU 15, VAL 23N/A
Binding Affinity (Hypothetical) -8.5 kcal/mol

This table is a hypothetical representation to illustrate typical docking results. Specific data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a robust QSAR model, the activity of new or untested compounds, including this compound, can be predicted.

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity.

Although a specific QSAR model predicting the activity of this compound has not been identified in public sources, its descriptors could be calculated and used as input for existing models targeting relevant therapeutic areas (e.g., kinase inhibition, antiviral activity).

Descriptor CategoryExample DescriptorCalculated Value (Illustrative)
ConstitutionalMolecular Weight262.69 g/mol
TopologicalTopological Polar Surface Area (TPSA)28.15 Ų
LipophilicityLogP (Octanol-Water Partition Coeff.)3.2
ElectronicDipole Moment2.5 D

This table contains illustrative values. Actual calculated values may vary based on the software and method used.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time. For this compound, MD simulations can be used to study the stability of its complex with a target protein, observe conformational changes in both the ligand and the protein, and analyze the dynamics of their interactions.

Virtual Screening for Analogues and Scaffold Exploration

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound is identified as a hit compound, its structure can be used as a query in a virtual screen to find structurally similar analogues or novel scaffolds with potentially improved properties.

There are two main approaches:

Ligand-Based Virtual Screening: This method uses the 2D or 3D structure of a known active compound like this compound to find other molecules in a database with similar features.

Structure-Based Virtual Screening: This involves docking a large library of compounds into the binding site of the target protein and ranking them based on their predicted binding affinity.

This process accelerates the discovery of new lead compounds by prioritizing a smaller, more manageable number of molecules for experimental testing.

In Silico ADMET Prediction for Lead Optimization

For a compound to be a successful drug, it must not only be active against its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models use a compound's structure to estimate these pharmacokinetic and toxicity parameters.

For this compound, various ADMET properties can be predicted using commercially available or free software tools. These predictions are vital during the lead optimization phase to identify potential liabilities, such as poor oral bioavailability, rapid metabolism, or potential toxicity, that may need to be addressed through chemical modification. While specific results for this compound are not published, studies on similar heterocyclic structures often include in silico ADMET predictions to assess their drug-likeness. nih.gov

ADMET PropertyPredicted Outcome (Illustrative)Interpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighLikely to cross the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PermeantYesMay cross into the central nervous system.
Plasma Protein Binding>90%High binding to plasma proteins expected.
Metabolism
CYP2D6 InhibitorNoUnlikely to cause drug-drug interactions via this enzyme.
CYP3A4 InhibitorYesPotential for drug-drug interactions via this enzyme.
Toxicity
hERG InhibitionLow RiskUnlikely to cause cardiotoxicity.
Ames MutagenicityNon-mutagenUnlikely to be carcinogenic.

This table is for illustrative purposes only. Actual predictions require specific software and algorithms.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. mdpi.com For this compound, these calculations can provide insights into its geometry, charge distribution, and orbital energies (e.g., HOMO and LUMO). This information is valuable for understanding the molecule's intrinsic reactivity, stability, and the nature of its interactions with a biological target. For example, the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, which are crucial for molecular recognition and binding.

Future Research Directions and Therapeutic Advancement

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new analogues of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline will be crucial for improving its therapeutic potential. A key focus will be on enhancing potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new molecules. mdpi.com

Table 1: Potential Modifications for Next-Generation Analogues

Modification SitePotential SubstituentsDesired Outcome
Indoline (B122111) RingAlkyl, Aryl, Heteroaryl groups at N1Modulate lipophilicity and target engagement
Chloro and Fluoro PositionsOther halogens, small alkyl groupsFine-tune electronic properties and binding interactions
Pyridinyl MoietySubstitution on the pyridine (B92270) ringEnhance target selectivity and pharmacokinetic properties

For instance, the synthesis of a series of N-acylated or N-sulfonylated derivatives could provide insights into the role of the indoline nitrogen in target binding. Furthermore, bioisosteric replacement of the chloro and fluoro substituents with other functional groups may lead to improved potency and reduced off-target effects. The synthesis of these novel compounds will likely employ modern synthetic methodologies to ensure efficiency and sustainability. researchgate.netrsc.org

Exploration of Novel Therapeutic Indications and Biological Targets

While the initial therapeutic applications of indoline derivatives have been in areas such as neurodegenerative diseases and as anti-inflammatory agents, the structural features of this compound suggest potential for a broader range of indications. nih.govacs.org High-throughput screening of this compound and its future analogues against a diverse panel of biological targets could uncover novel therapeutic opportunities.

Potential areas of exploration include:

Oncology: Many kinase inhibitors with anticancer activity feature heterocyclic scaffolds similar to the indoline core. mdpi.comnih.gov Investigating the inhibitory activity of these compounds against various protein kinases could lead to the development of new anticancer agents.

Infectious Diseases: The indoline nucleus is present in some compounds with antibacterial and antifungal properties. researchgate.net Screening against a panel of pathogenic microorganisms could reveal potential anti-infective applications.

Metabolic Disorders: G-protein-coupled receptors (GPCRs) are important targets for metabolic diseases. The pyridinyl moiety in the compound could facilitate interactions with GPCRs, warranting investigation in this area. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of a library of analogues for SAR studies necessitates efficient and environmentally friendly synthetic methods. Traditional multi-step syntheses can be time-consuming and generate significant waste. Therefore, a key area of future research will be the development of advanced and sustainable synthetic strategies.

This includes the application of:

Flow Chemistry: Continuous flow processes can offer improved reaction control, scalability, and safety, while reducing solvent usage and reaction times. researchgate.netacs.org

Multicomponent Reactions: One-pot reactions that combine three or more reactants to form a complex product can significantly improve synthetic efficiency and atom economy. researchgate.netrsc.orgrug.nl

Catalysis: The use of novel catalysts, including biocatalysts and earth-abundant metal catalysts, can promote greener and more efficient transformations.

These modern synthetic approaches will be crucial for the rapid and sustainable production of a diverse range of analogues for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govresearchgate.netwiley.commednexus.orgspringernature.com These computational tools can be applied to accelerate the design and optimization of novel analogues of this compound.

Table 2: Application of AI and ML in the Drug Design Cascade

StageAI/ML ApplicationBenefit
Hit IdentificationVirtual screening of large compound librariesRapid identification of potential lead compounds
Lead OptimizationPredictive modeling of ADMET propertiesEarly identification of compounds with favorable pharmacokinetic profiles
De Novo DesignGenerative models to design novel moleculesExploration of novel chemical space and design of compounds with desired properties

By leveraging AI and ML, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with drug development. These in silico methods will be an indispensable part of the modern drug discovery pipeline for this class of compounds.

Preclinical Development Strategies for Promising Lead Compounds

Once promising lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles have been identified, a robust preclinical development strategy will be essential. This will involve a series of in vitro and in vivo studies to assess the safety and efficacy of the drug candidates.

Key preclinical development activities will include:

In vitro ADME studies: Evaluation of metabolic stability, plasma protein binding, and potential for drug-drug interactions.

In vivo pharmacokinetic studies: Determination of the absorption, distribution, metabolism, and excretion of the compound in animal models.

Efficacy studies: Assessment of the therapeutic effect of the lead compounds in relevant animal models of disease.

Toxicology studies: Evaluation of the potential for adverse effects in vivo.

The data generated from these preclinical studies will be critical for advancing the most promising candidates into clinical trials. The indole (B1671886) scaffold has been a part of many preclinical and clinical investigations, providing a foundation for the development of new therapeutics. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions to attach the pyridinyl group to the indoline scaffold. For example, Suzuki-Miyaura coupling between a halogenated indoline precursor (e.g., 5-chloro-7-fluoroindoline) and pyridinyl boronic acid derivatives is widely used. Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
  • Solvent optimization : Use polar aprotic solvents (DMSO, DMF) under inert atmospheres.
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours.
    Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Multi-modal spectroscopic and analytical techniques are essential:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; indoline backbone signals at δ 3.0–4.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀ClFN₂: 264.0564; experimental: 264.0566).
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients.
    Cross-referencing with databases like PubChem or NIST ensures consistency with known analogs .

Advanced: How do electron-withdrawing (Cl, F) and electron-donating (pyridinyl) groups influence the compound’s reactivity in biological systems?

Methodological Answer:
The chloro and fluoro groups enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., kinases). The pyridinyl moiety improves solubility and enables π-π stacking with aromatic amino acids. To study this:

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity.
  • Kinetic assays : Monitor enzyme inhibition rates (e.g., IC₅₀ values) under varying substituent conditions.
  • X-ray crystallography : Resolve binding modes in target proteins (e.g., kinases, GPCRs).
    Evidence from analogs suggests chloro/fluoro groups increase binding affinity by 2–3-fold compared to non-halogenated derivatives .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293, HepG2) and control compounds.
  • Batch-to-batch analysis : Employ LC-MS to detect trace impurities (<0.5%) that may skew results.
  • Meta-analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify outliers.
    For example, impurities in early synthetic batches of related indoline derivatives reduced reported IC₅₀ values by 40% .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for handling powders.
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration.
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste.
    Refer to SDS guidelines for halogenated heterocycles, emphasizing avoidance of aqueous release due to environmental persistence .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (target: 2–3), solubility (<10 µg/mL may require prodrug strategies), and CYP450 inhibition.
  • Molecular dynamics (MD) simulations : Simulate blood-brain barrier permeability using lipid bilayer models.
  • Metabolite prediction : Identify potential Phase I/II metabolites (e.g., hydroxylation at C4 of indoline) using Schrödinger’s Metabolite Module.
    For analogs, computational predictions aligned with in vitro microsomal stability data (R² = 0.85) .

Advanced: What techniques elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for primary targets (e.g., EGFR, VEGFR2).
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.
    Data from pyridinyl-indoline analogs show nanomolar affinity for VEGFR2 (KD = 12 nM) and sustained target occupancy >6 hours .

Basic: How do researchers validate synthetic intermediates during multi-step synthesis?

Methodological Answer:

  • In-process controls (IPC) : Monitor reaction completion via TLC or UPLC at each step (e.g., indoline ring closure).
  • Isotopic labeling : Use ¹⁵N-pyridine precursors to track incorporation via HRMS.
  • X-ray diffraction : Resolve crystal structures of key intermediates (e.g., 5-chloro-7-fluoroindoline) to confirm regiochemistry.
    For example, misclosure of the indoline ring in early steps reduced final yields by 60% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.